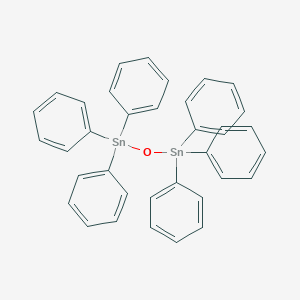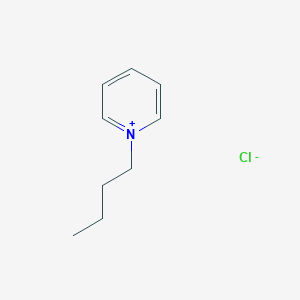
1-丁基吡啶氯化物
描述
1-Butylpyridinium chloride is a quaternary amine organic compound, known for its solvent properties in ionic liquids. It has been studied for various applications, including catalysis, organic synthesis, and material science, due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1-Butylpyridinium chloride can involve reactions between pyridine and 1-butyl chloride under specific conditions to achieve high purity and conversion rates. For instance, Moosavi-Zare et al. (2013) detailed the design and characterization of a novel ionic liquid, including 1-sulfopyridinium chloride, emphasizing its synthesis and application in catalysis (Moosavi‐Zare et al., 2013). Additionally, Li-li (2009) focused on the synthesis and characterization of N-butylpyridinium chloride, providing insights into its chemical structure and properties (Ma Li-li, 2009).
Molecular Structure Analysis
The molecular and crystal structure of related compounds like 1-dodecylpyridinium chloride monohydrate has been determined, revealing insights into the arrangement of hydrocarbon chains and the conformation of the pyridine ring (Kulthida Vongbupnimit et al., 1995). This research aids in understanding the structural characteristics of pyridinium-based ionic liquids.
Chemical Reactions and Properties
Gale and Osteryoung (1979) investigated the solvent acid-base properties of aluminum chloride-1-butylpyridinium chloride mixtures, shedding light on the chemical reactions and equilibrium constants within these systems (R. J. Gale et al., 1979). Such studies contribute to understanding the chemical behavior and reactivity of 1-butylpyridinium chloride in various applications.
Physical Properties Analysis
The physical properties, including density, speed of sound, refractive index, and viscosity of 1-butylpyridinium-based ionic liquids, have been thoroughly investigated to understand their behavior and potential applications. Bandrés et al. (2009) performed a comprehensive thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, highlighting the effects of positional isomeric cationic structures on properties (I. Bandrés et al., 2009).
Chemical Properties Analysis
Research on 1-butylpyridinium chloride often focuses on its chemical properties, such as its role in catalysis, reactivity, and interaction with other chemicals. For example, 1-butyl-3-methylpyridinium tribromide has been identified as an efficient reagent for the bromination of anilines and phenols, showcasing the versatility and chemical utility of the 1-butylpyridinium ion (S. P. Borikar et al., 2009).
科学研究应用
清洁技术的离子液体: 它被用作清洁合成和催化过程中的溶剂,特别是用于清洁技术应用 (Seddon,1997)。
用于浓度测定的荧光研究: 用于荧光研究,以精确监测其在水溶液中的浓度,这对于催化化学过程中的高产率至关重要 (Cancilla 等人,2014)。
混合物中的电位研究: 研究了其在氯化铝-1-丁基吡啶氯化物混合物中的溶剂酸碱性质 (Gale 和 Osteryoung,1979)。
用于催化的室温离子液体: 用于与清洁技术相关的催化过程中的室温氯合铝(III)离子液体中 (Seddon,1997)。
具有高离子电导率的聚合物电解质: 集成到聚合物电解质中,在电化学应用中具有高电导率 (渡边等人,1995)。
用于环境和毒理学研究的离子液体: 研究了其作为环境友好溶剂和毒性测试的潜力 (Rogers 和 Voth,2007)。
熔融氯化铝混合物中的拉曼光谱: 在环境温度下分析了其在熔融氯化铝体系中的拉曼光谱 (Gale、Gilbert 和 Osteryoung,1978)。
离子液体离子对中的弱阴离子-阳离子相互作用: 探索了解某些基于吡啶的离子液体离子对中的结构、相互作用性质和性质 (Joseph 等人,2018)。
水溶液中的聚集行为: 研究了其在水溶液中的自聚集性质 (Singh 和 Kumar,2007)。
与卤化物的混合物中的热行为: 研究了其在与不同卤化物的混合物中的热行为,以了解多离子系统 (Stolarska 等人,2018)。
安全和危害
属性
IUPAC Name |
1-butylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031462 | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium Chloride | |
CAS RN |
1124-64-7 | |
| Record name | Butylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

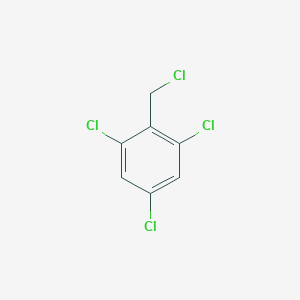
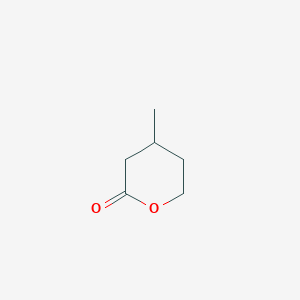
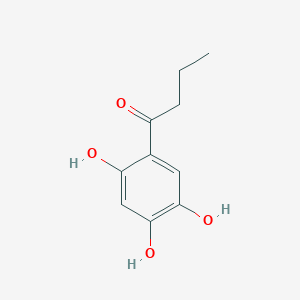
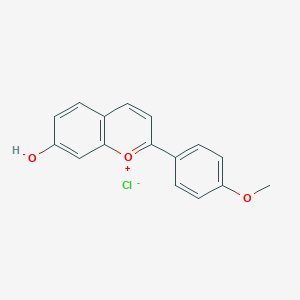
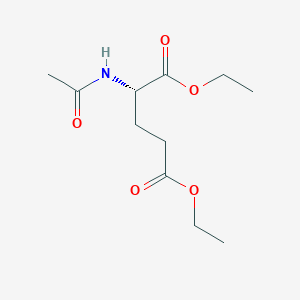
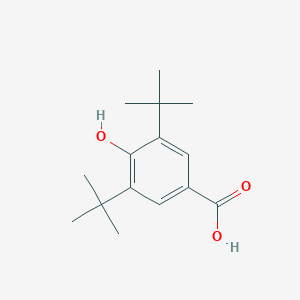
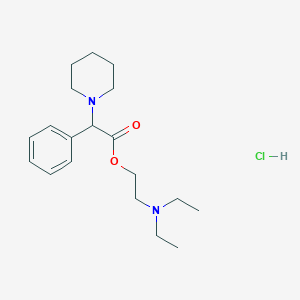
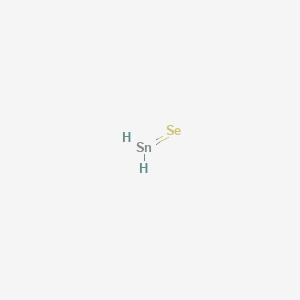

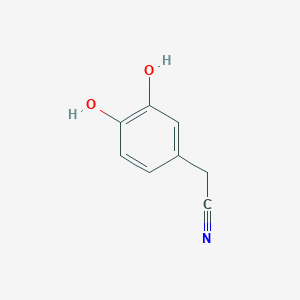
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)

